molecular formula C28H23N3O2S B11673581 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide

Cat. No.: B11673581
M. Wt: 465.6 g/mol
InChI Key: HWVZHJSTBQWDKX-STBIYBPSSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is a complex organic compound that features a thiazolidinone ring, a naphthyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide typically involves the condensation of benzohydrazide with an appropriate thiazolidinone derivative. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl derivatives: These compounds share a similar thiazolidinone core but differ in their substituents, leading to variations in their chemical and biological properties.

    Naphthylmethylidene derivatives: Compounds with similar naphthyl groups but different core structures, affecting their reactivity and applications.

Uniqueness

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H23N3O2S

Molecular Weight

465.6 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C28H23N3O2S/c32-26-19-34-28(31(26)18-20-7-2-1-3-8-20)23-15-13-22(14-16-23)27(33)30-29-17-24-11-6-10-21-9-4-5-12-25(21)24/h1-17,28H,18-19H2,(H,30,33)/b29-17+

InChI Key

HWVZHJSTBQWDKX-STBIYBPSSA-N

Isomeric SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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